2-Methyl-5-[(tribenzylstannyl)sulfanyl]-1,3,4-thiadiazole
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Overview
Description
2-Methyl-5-[(tribenzylstannyl)sulfanyl]-1,3,4-thiadiazole is a chemical compound belonging to the class of 1,3,4-thiadiazoles.
Preparation Methods
The synthesis of 2-Methyl-5-[(tribenzylstannyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 2-methyl-1,3,4-thiadiazole with tribenzylstannyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Chemical Reactions Analysis
2-Methyl-5-[(tribenzylstannyl)sulfanyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiol.
Substitution: The tribenzylstannyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: Research has shown that 1,3,4-thiadiazole derivatives possess anti-inflammatory, analgesic, and anticancer properties, suggesting potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(tribenzylstannyl)sulfanyl]-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to the disruption of cell wall integrity and cell death. Additionally, it can interact with cellular receptors and signaling pathways, modulating inflammatory responses and cell proliferation .
Comparison with Similar Compounds
2-Methyl-5-[(tribenzylstannyl)sulfanyl]-1,3,4-thiadiazole can be compared with other 1,3,4-thiadiazole derivatives, such as:
2-Methyl-5-[(phenylsulfanyl)-1,3,4-thiadiazole:
2-Methyl-5-[(methylsulfanyl)-1,3,4-thiadiazole: This derivative is known for its antifungal activity and is used in the development of new fungicides.
2-Methyl-5-[(ethylsulfanyl)-1,3,4-thiadiazole: This compound exhibits anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain-relief medications.
Properties
CAS No. |
918446-76-1 |
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Molecular Formula |
C24H24N2S2Sn |
Molecular Weight |
523.3 g/mol |
IUPAC Name |
tribenzyl-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane |
InChI |
InChI=1S/3C7H7.C3H4N2S2.Sn/c3*1-7-5-3-2-4-6-7;1-2-4-5-3(6)7-2;/h3*2-6H,1H2;1H3,(H,5,6);/q;;;;+1/p-1 |
InChI Key |
VKUTYLDKZHDBFP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN=C(S1)S[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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